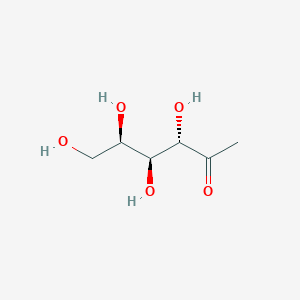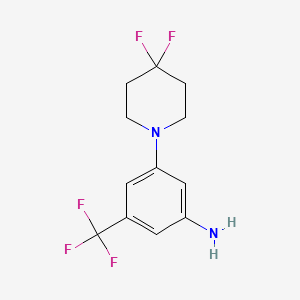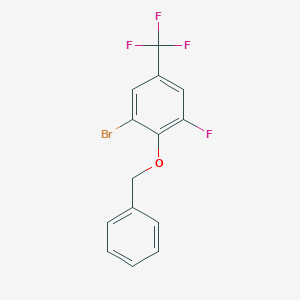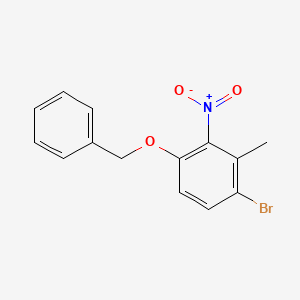
16-Oxolyclanitin-29-yl p-coumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Oxolyclanitin-29-yl p-coumarate is a natural product with significant potential in the field of life sciences. It is known for its profound impact on various biological pathways, making it a valuable compound for scientific research . The molecular formula of this compound is C39H54O8, and it has a molecular weight of 650.84 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Oxolyclanitin-29-yl p-coumarate typically involves the esterification of 16-Oxolyclanitin with p-coumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques such as column chromatography and recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
16-Oxolyclanitin-29-yl p-coumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
16-Oxolyclanitin-29-yl p-coumarate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological pathways and its potential as a therapeutic agent.
Medicine: Research focuses on its potential to inhibit enzymes and receptors involved in cancer and inflammatory diseases.
Industry: It is used in the development of new materials and products with specific properties
Mecanismo De Acción
The mechanism of action of 16-Oxolyclanitin-29-yl p-coumarate involves its interaction with specific molecular targets and pathways. It selectively inhibits enzymes and receptors that play a role in the progression of various diseases, including cancer and inflammatory conditions. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its therapeutic effects.
Comparación Con Compuestos Similares
16-Oxolyclanitin-29-yl p-coumarate is unique due to its specific structure and biological activity. Similar compounds include other triterpenoids and coumarate derivatives, such as:
Betulinic acid: Known for its anti-cancer properties.
Oleanolic acid: Used for its anti-inflammatory and hepatoprotective effects.
Ursolic acid: Studied for its anti-tumor and anti-inflammatory activities.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C39H54O8 |
|---|---|
Peso molecular |
650.8 g/mol |
Nombre IUPAC |
[(1S,6R,7S,8S,9R,11R,12S,15S,16R,19R,20S,21R)-8,9,19-trihydroxy-20-(hydroxymethyl)-1,7,11,16,20-pentamethyl-5-oxo-7-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-enyl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H54O8/c1-35-16-14-30-36(2,17-15-31(44)38(30,4)21-40)29(35)12-11-26-24(19-35)18-27(42)33-37(26,3)20-28(43)34(46)39(33,5)22-47-32(45)13-8-23-6-9-25(41)10-7-23/h6-10,13,18,26,28-31,33-34,40-41,43-44,46H,11-12,14-17,19-22H2,1-5H3/b13-8+/t26-,28+,29-,30+,31+,33+,34+,35-,36+,37+,38+,39+/m0/s1 |
Clave InChI |
MRWGLEJAOZFVHP-WGJNRXGMSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(C[C@H]([C@H]([C@]5(C)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)C)C2)(CC[C@H]([C@]3(C)CO)O)C |
SMILES canónico |
CC12CCC3C(C1CCC4C(=CC(=O)C5C4(CC(C(C5(C)COC(=O)C=CC6=CC=C(C=C6)O)O)O)C)C2)(CCC(C3(C)CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
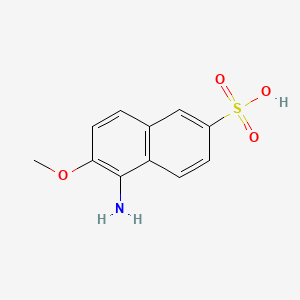
![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)
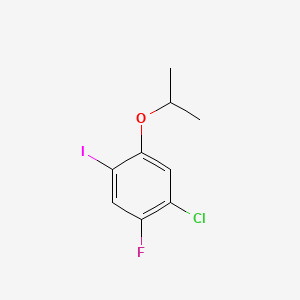
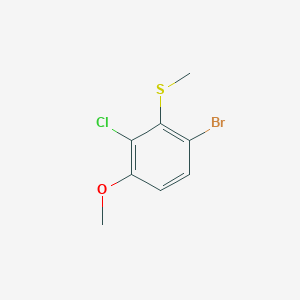
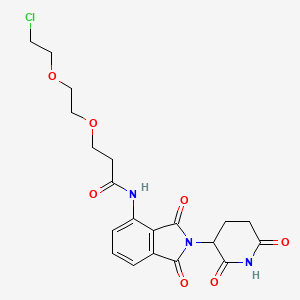
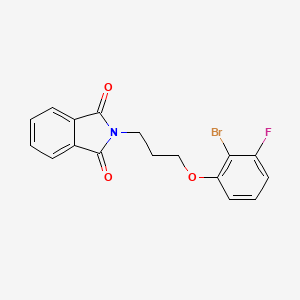
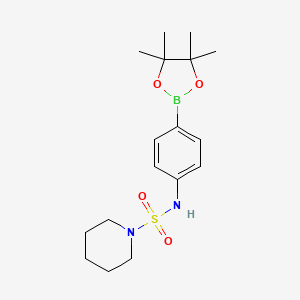
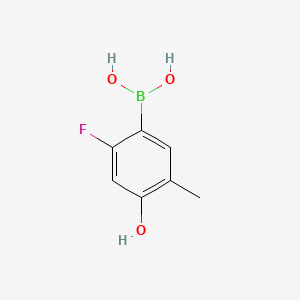
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
